molecular formula C6H5BrClNO B3027061 5-Amino-4-bromo-2-chlorophenol CAS No. 1232505-77-9

5-Amino-4-bromo-2-chlorophenol

Cat. No.: B3027061
CAS No.: 1232505-77-9
M. Wt: 222.47
InChI Key: AHVAEBUVWFXKIV-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-chlorophenol, also known as ABPC, is a compound of phenol with an amino group, a bromine atom, and a chlorine atom attached to the phenol ring. It is a colorless, crystalline solid with a molecular weight of 266.5 g/mol and a melting point of 115-117 °C. ABPC is a versatile compound, with applications in a variety of scientific fields such as organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Selective Amination Catalysis

A study on the amination of polyhalopyridines, including compounds similar to 5-Amino-4-bromo-2-chlorophenol, highlighted the use of a palladium-Xantphos complex for selective catalysis. This process predominantly yields amino-substituted pyridines with excellent chemoselectivity, suggesting potential applications in synthesizing complex amines and related compounds (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Environmental Detection and Remediation

Research on the spectrophotometric detection of chlorophenols, including those structurally related to this compound, has developed sensitive methods for identifying and quantifying these compounds in environmental samples. Such techniques, involving derivatization and solid-phase extraction, are crucial for monitoring and mitigating pollution from chlorinated phenols (Siriboon Mukdasai et al., 2016).

Biodegradation Studies

Investigations into the biodegradation of chlorinated nitroaromatic compounds have identified microbial pathways capable of transforming such pollutants into less harmful substances. These studies provide a framework for understanding how compounds like this compound might be degraded in the environment, contributing to bioremediation efforts (E. Katsivela et al., 1999).

Safety and Hazards

The safety data sheet for 4-Bromo-2-chlorophenol, a related compound, indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols.

Properties

IUPAC Name

5-amino-4-bromo-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVAEBUVWFXKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306560
Record name 5-Amino-4-bromo-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232505-77-9
Record name 5-Amino-4-bromo-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232505-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-bromo-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-chloro-phenol (15.85 g, 110.4 mmol) in dichloromethane (300 ml) and MeOH (150 ml) was added tetrabutylammonium tribromide (58.6 g, 121.4 mmol). The mixture was stirred at room temperature for 20 minutes, and then was partitioned between saturated aqueous Na2SO3 and Et2O. The organic layer was separated, washed with water and brine, dried over MgSO4, filtered and concentrated to dryness under reduced pressure. Purification of the residue by flash chromatography (hex:EtOAc/7:3) gave 5-amino-4-bromo-2-chloro-phenol (4.38 g, 18%) as a white solid.
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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